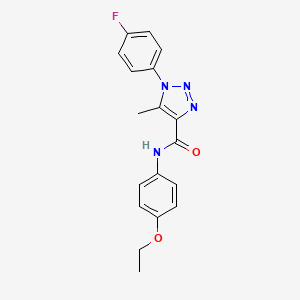
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EFT-508, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme. It is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and lung cancer. EFT-508 has been shown to have potent anti-tumor activity in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
EFT-508 binds to the ATP-binding site of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, preventing it from phosphorylating its downstream targets. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation. EFT-508 has been shown to inhibit the activity of several N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, including EGFR, HER2, and MET, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects
EFT-508 has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. EFT-508 has also been shown to inhibit the growth of cancer cells that are resistant to other therapies, making it a promising drug candidate for the treatment of drug-resistant cancers. EFT-508 has been well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
EFT-508 is a potent and selective inhibitor of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, making it a valuable tool for studying the role of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer. Its ability to inhibit multiple N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides also makes it useful for studying the cross-talk between different signaling pathways in cancer cells. However, EFT-508 has limited solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. Its potency can also make it challenging to use in certain assays, as high concentrations may be required to achieve the desired effect.
Orientations Futures
There are several potential future directions for the development of EFT-508 and related compounds. One possibility is to explore the use of EFT-508 in combination with other therapies, such as chemotherapy or immunotherapy. Combining EFT-508 with other agents that target different signaling pathways may lead to synergistic effects and improve overall treatment outcomes. Another potential direction is to develop more soluble analogs of EFT-508 that can be administered more easily in in vitro and in vivo experiments. Finally, further research is needed to determine the optimal dosing and treatment regimens for EFT-508 in clinical trials.
Méthodes De Synthèse
The synthesis of EFT-508 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoroaniline, which is then reacted with ethyl 4-bromobenzoate to form the intermediate ethyl 4-(4-fluorophenyl)benzoate. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the introduction of the amide group to form the final product, EFT-508.
Applications De Recherche Scientifique
EFT-508 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other therapies. EFT-508 targets the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, which is often overexpressed in cancer cells and plays a key role in cell proliferation and survival. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, EFT-508 can induce cell death and prevent tumor growth.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNYTUTWCKGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)
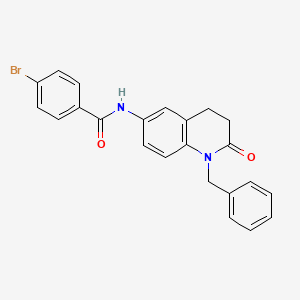
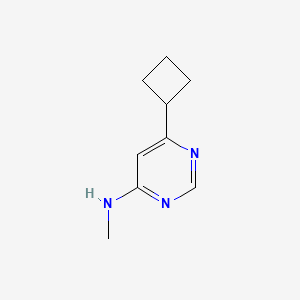
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)
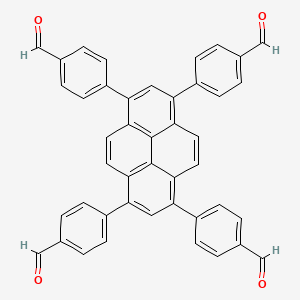
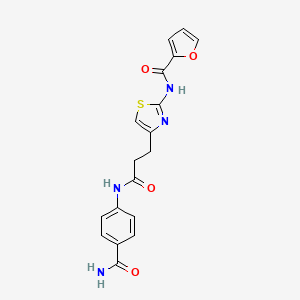
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
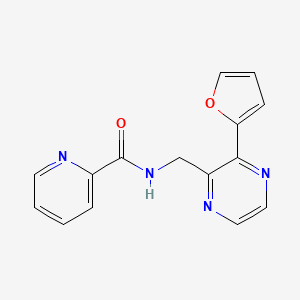
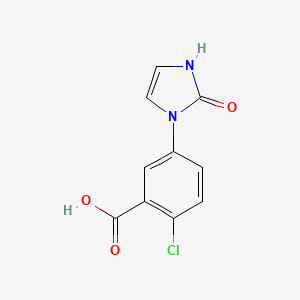
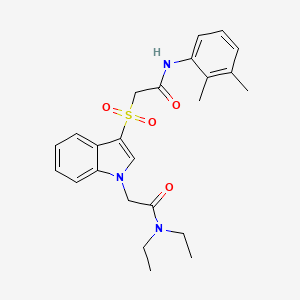
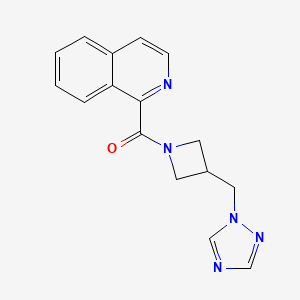
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)